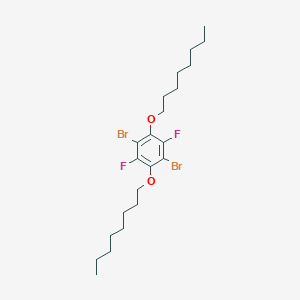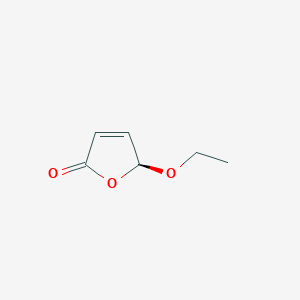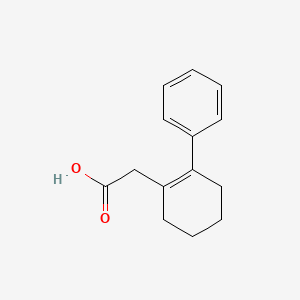
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is an organic compound with the molecular formula C22H32Br2F2O2. This compound is characterized by the presence of bromine, fluorine, and octyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of octyloxy groups. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene derivatives.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological interactions and as a potential probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, while the octyloxy groups can influence the compound’s solubility and interaction with lipid membranes. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the octyloxy groups, making it less hydrophobic.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of octyloxy groups, leading to different chemical properties.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is unique due to the presence of both bromine and fluorine atoms along with octyloxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C22H34Br2F2O2 |
|---|---|
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-difluoro-3,6-dioctoxybenzene |
InChI |
InChI=1S/C22H34Br2F2O2/c1-3-5-7-9-11-13-15-27-21-17(23)20(26)22(18(24)19(21)25)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
PRLBOGCBVXTMCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C(=C1Br)F)OCCCCCCCC)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)


![4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12833064.png)

![2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12833071.png)




![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)

